molecular formula C10H22O5 B3319480 Propanol-PEG3-CH2OH CAS No. 112935-57-6

Propanol-PEG3-CH2OH

Cat. No. B3319480
M. Wt: 222.28 g/mol
InChI Key: NDAWVRBCMMXMME-UHFFFAOYSA-N
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Patent
US06670194B1

Procedure details

Prepared exactly as described, using tetrahydrofuran as solvent. (1.7 g, 5.5 mmol 14, 50 mL distilled [CaHz] THF, 0.66 g, 16.5 mmol lithium aluminum hydride). Once addition was complete, excess LAH was quenched with ethanol, and the salts precipitated by dropwise addition of saturated sodium sulfate solution until a white precipitate formed. The solvent was removed, the precipitate washed 6×30 mL with THF and the combined organic extracts were evaporated to yield an oil. Final product is purified by silica chromatography (first with methylene chloride then with ethyl acetate and finally with acetone).
Name
14
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=[O:18])[CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][C:13](OCC)=[O:14].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[OH:14][CH2:13][CH2:12][CH2:11][O:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2][CH2:1][OH:18] |f:1.2.3.4.5.6|

Inputs

Step One
Name
14
Quantity
1.7 g
Type
reactant
Smiles
C(CCOCCOCCOCCC(=O)OCC)(=O)OCC
Name
Quantity
0.66 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared exactly
ADDITION
Type
ADDITION
Details
Once addition
CUSTOM
Type
CUSTOM
Details
excess LAH was quenched with ethanol
CUSTOM
Type
CUSTOM
Details
the salts precipitated by dropwise addition of saturated sodium sulfate solution until a white precipitate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The solvent was removed
WASH
Type
WASH
Details
the precipitate washed 6×30 mL with THF
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were evaporated
CUSTOM
Type
CUSTOM
Details
to yield an oil
CUSTOM
Type
CUSTOM
Details
Final product is purified by silica chromatography (first with methylene chloride

Outcomes

Product
Name
Type
Smiles
OCCCOCCOCCOCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.